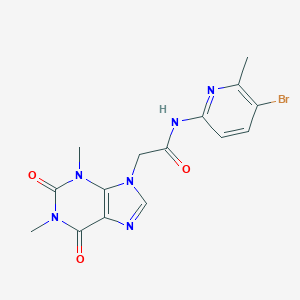![molecular formula C19H22ClN3O B315616 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315616.png)
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment : A study synthesized derivatives of benzamides, including structures similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, revealing potential as therapeutic agents for Alzheimer’s disease treatment (Hussain et al., 2016).
Antibacterial Properties : Research on benzamide derivatives, closely related to the chemical , showed that these compounds, particularly their copper and cobalt complexes, exhibited significant antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Quality Control in Pharmaceutical Products : Another study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including compounds structurally similar to this compound. This method is valuable for quality control in pharmaceutical products (Ye et al., 2012).
Serotonin Receptor Agonism : A study synthesized derivatives of benzamide for evaluating their serotonin 4 receptor agonist activity. These compounds are used in promoting gastrointestinal motility, highlighting their potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003).
Antitubercular Activity : Research into benzamide derivatives demonstrated significant in vitro antitubercular activities, suggesting their potential use in developing treatments for tuberculosis (Nayak et al., 2016).
Dopamine D(3) Receptor Ligands : A study explored benzamide derivatives as potent and selective ligands for the dopamine D(3) receptor, indicating their potential use in neurological and psychiatric disorders (Leopoldo et al., 2002).
Anticancer Evaluation : Certain benzamide derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, underscoring their potential in cancer treatment strategies (Ravinaik et al., 2021).
Metabolism in Antineoplastic Therapy : The metabolism of flumatinib, a tyrosine kinase inhibitor used in cancer therapy, was studied, including derivatives similar to this compound. Understanding the metabolism of such compounds is crucial in developing effective antineoplastic therapies (Gong et al., 2010).
Antimicrobial Evaluation : Benzamide derivatives were synthesized and evaluated for their antimicrobial activity, indicating their potential in combating microbial infections (Sethi et al., 2016).
HIV Entry Inhibition : A study on the CCR5 receptor-based mechanism of action of certain compounds, including benzamide derivatives, highlighted their potential as noncompetitive HIV entry inhibitors (Watson et al., 2005).
Eigenschaften
Molekularformel |
C19H22ClN3O |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-chloro-4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-8-17(18(20)13-14)19(24)21-15-4-6-16(7-5-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
BGVHQPOMPNPFDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl |
Löslichkeit |
51.6 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide](/img/structure/B315533.png)
![2-[4-[(benzylamino)methyl]-2-ethoxyphenoxy]-N-cyclohexylacetamide](/img/structure/B315534.png)
![4,4-bis(4-methoxyphenyl)-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B315537.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B315538.png)
![5-bromo-N-[[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]pyridine-3-carboxamide](/img/structure/B315540.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromonicotinamide](/img/structure/B315547.png)
![2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-[4-(2-oxochromen-3-yl)phenyl]acetamide](/img/structure/B315548.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B315549.png)

![N-[1,1'-biphenyl]-2-yl-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B315556.png)
![N-cyclohexyl-2-[1,2-dihydro-5-acenaphthylenyl(methylsulfonyl)amino]acetamide](/img/structure/B315558.png)
![4-(5-{[2-(BIPHENYL-2-YLAMINO)-2-OXOETHYL]THIO}-1H-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B315559.png)
![2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE](/img/structure/B315561.png)
